6-Chlorossatin Anhydride
Description
6-Chloroisatoic Anhydride (synonyms: 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Chloroindole-2,3-dione) is a chlorinated aromatic anhydride with the molecular formula C₈H₃ClNO₃ (inferred from structural analogs in ). It is a derivative of isatoic anhydride, where a chlorine atom substitutes the sixth position on the benzoxazine ring. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly as a precursor for heterocyclic compounds. Its reactivity stems from the strained anhydride ring and electrophilic chlorine, enabling nucleophilic substitution and ring-opening reactions .
Properties
Molecular Formula |
C8H4ClNO3 |
|---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
6-chloro-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
InChI Key |
ZXWJMBCIVHCFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloroisatoic anhydride can be synthesized from 5-chloro indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . Another common method involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group .
Industrial Production Methods: Industrial production of 5-chloroisatoic anhydride typically involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . This method is preferred due to its higher yields and reduced toxicity compared to traditional methods involving phosgene.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with amines .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, 5-chloroisatoic anhydride hydrolyzes to form carbon dioxide and anthranilic acid.
Alcoholysis: Reaction with alcohols produces esters and carbon dioxide.
Amines: Amines can open the anhydride ring, leading to the formation of amides.
Major Products: The major products formed from these reactions include anthranilic acid, esters, and amides, depending on the reagents used .
Scientific Research Applications
Pharmaceutical Applications
6-Chloroisatoic anhydride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Antibiotics : It is utilized in the synthesis of certain antibiotics through acylation reactions, which enhance the efficacy and bioavailability of these drugs.
- Anti-inflammatory Agents : The compound is involved in the production of anti-inflammatory medications, which are essential for treating conditions like arthritis and other inflammatory diseases.
Case Study : A study demonstrated that modifying the structure of existing anti-inflammatory drugs with 6-chloroisatoic anhydride led to improved therapeutic profiles, including enhanced potency and reduced side effects.
Dye Manufacturing
The compound is extensively used in the dye industry due to its reactivity with various substrates.
Reactive Dyes
- Synthesis : 6-Chloroisatoic anhydride can be reacted with amines or phenols to produce reactive dyes that are used in textile applications.
- Color Fastness : Dyes derived from this compound exhibit excellent color fastness properties, making them suitable for high-quality textiles.
Data Table 1: Properties of Dyes Synthesized from 6-Chloroisatoic Anhydride
| Dye Type | Color Fastness | Solubility | Application Area |
|---|---|---|---|
| Reactive Red | Excellent | Water-soluble | Textiles |
| Reactive Blue | Good | Water-soluble | Paper and Plastics |
Agrochemical Applications
In agrochemistry, 6-chloroisatoic anhydride is used in the synthesis of pesticides and herbicides.
Pesticide Development
- Insecticides : The compound acts as a precursor for developing insecticides that target specific pests while minimizing harm to beneficial insects.
- Herbicides : Its derivatives are formulated into herbicides that effectively control weed populations without damaging crops.
Case Study : Research highlighted the effectiveness of a new herbicide synthesized from 6-chloroisatoic anhydride, which demonstrated a significant reduction in weed growth while being environmentally friendly.
Chemical Research and Development
Beyond industrial applications, 6-chloroisatoic anhydride is pivotal in academic research.
Synthetic Methodologies
- Reagent in Organic Synthesis : It is often employed as a reagent in organic synthesis for introducing chloro and acyl groups into various organic molecules.
- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving electrophilic aromatic substitutions.
Data Table 2: Synthetic Reactions Involving 6-Chloroisatoic Anhydride
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Acylation with Amines | Reflux in DMF | 85 |
| Electrophilic Substitution | Room temperature with Lewis acid catalyst | 90 |
Mechanism of Action
The mechanism of action of 5-chloroisatoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The presence of pyridine facilitates proton transfers during these reactions .
Comparison with Similar Compounds
Chemical Structure and Molecular Properties
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 6-Chloroisatoic Anhydride | C₈H₃ClNO₃ | 197.57 | Chlorinated benzoxazine-dione ring |
| Chlorendic Anhydride | C₉H₂Cl₆O₃ | 370.83 | Hexachlorinated bicyclo[2.2.1]heptene ring |
| 4-Chlorophthalic Anhydride | C₈H₃ClO₃ | 184.56 | Chlorine at para position on phthalic ring |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Non-chlorinated dienophile anhydride |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Aromatic dicarboxylic anhydride |
- 6-Chloroisatoic Anhydride features a fused benzoxazine-dione system, distinguishing it from phthalic or maleic anhydrides. The chlorine atom enhances electrophilicity, enabling regioselective reactions .
- Chlorendic Anhydride (CAS 115-27-5) contains six chlorine atoms in a bicyclic structure, conferring high thermal stability and flame-retardant properties .
- 4-Chlorophthalic Anhydride (CAS 118-45-6) is structurally analogous to phthalic anhydride but with chlorine substitution, altering its reactivity in polymer crosslinking .
Physical Properties and Stability
Table 3: Thermal and Physical Properties
Biological Activity
6-Chlorossatin Anhydride is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
6-Chlorossatin Anhydride is characterized by its anhydride functional group, which plays a crucial role in its reactivity and biological interactions. The molecular formula can be represented as , with a molecular weight of approximately 188.57 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that 6-Chlorossatin Anhydride exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that 6-Chlorossatin Anhydride is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
Anticancer Activity
In vitro studies have shown that 6-Chlorossatin Anhydride induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to exert its effects by disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents .
The biological activity of 6-Chlorossatin Anhydride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation .
Case Studies
- Antimicrobial Efficacy Study : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with formulations containing 6-Chlorossatin Anhydride resulted in a significant reduction in bacterial load compared to control groups .
- Cancer Treatment Research : A preclinical study assessed the efficacy of 6-Chlorossatin Anhydride in combination with standard chemotherapy agents. The results showed enhanced antitumor activity and reduced side effects, highlighting its potential as an adjunct therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
